3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate
Overview
Description
Synthesis Analysis
The synthesis of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate involves chemical processes that yield zwitterionic structures conducive to protein refolding and crystallization. These compounds crystallize in the monoclinic system, showcasing the intricate balance between hydrophobic and hydrophilic interactions necessary for their formation and stability (Koclega et al., 2007).
Molecular Structure Analysis
The molecular structure of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate is characterized by the presence of a benzyl group attached to a dimethylammonio moiety, further linked to a propane sulfonate structure. This configuration enables the formation of dimers through hydrogen bonds in specific crystal structures, underlining the compound's ability to interact with water molecules and form stable crystalline structures (Koclega et al., 2007).
Chemical Reactions and Properties
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate participates in various chemical reactions that illustrate its versatile nature. Its zwitterionic form allows it to interact effectively with both hydrophilic and hydrophobic molecules, making it a useful additive in protein refolding processes. The compound's ability to form stable crystalline structures through hydrogen bonding is a testament to its chemical stability and reactivity (Koclega et al., 2007).
Physical Properties Analysis
The physical properties of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, such as solubility and phase behavior, are influenced by its molecular structure. The compound exhibits thermoresponsive behavior in water, demonstrating phase separation at low temperatures and solubility at higher temperatures. This behavior is attributed to the compound's zwitterionic nature, which allows for complex interactions with water molecules (Hildebrand et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate are central to its applications in scientific research. Its ability to interact with both hydrophilic and hydrophobic substances, coupled with its stability across a broad pH range, makes it an invaluable tool in the study of protein structures and in the synthesis of complex molecular architectures. Its role in facilitating the formation of stable crystalline structures further underscores its significance in chemical research (Koclega et al., 2007).
Scientific Research Applications
Corrosion Inhibition
N-(3-(Dimethyl benzyl ammonio)propyl)alkanamide chloride derivatives, closely related to 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, have been found to effectively inhibit mild steel corrosion in acidic media. The inhibition efficiency increases with hydrophobicity and temperature (Shaban, 2016).
Antifouling and Hemocompatibility
Hydrophobic sulfobetaine copolymers made through postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines, including compounds similar to 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, show potential for antifouling properties and hemocompatibility (Woodfield et al., 2014).
Surface Deposition
Mixed monolayers of calcium behenate and compounds like 3-(docosyl dimethyl ammonio)propane-1-sulfonate can partially deposit onto solid surfaces through a zippering mechanism (Clint, 1973).
Salt Resistance Behavior
Molecular dynamics studies suggest that compounds like SB12-3, closely related to 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, form a tightly packed mono-layer at the air/water interface, exhibiting salt resistance behavior due to interactions between anionic sulfonic groups and water molecules (Qu et al., 2016).
Biomedical Applications
These compounds have potential applications in biomedical samples and clinical studies, as indicated by the development of high-performance liquid chromatography methods for their separation and quantification (Zanna & Haeuw, 2007).
Antimicrobial Activity
New derivatives of N-pyridinium, quinolinium, and isoquinolinium sulfonate, which include structures similar to 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, have shown high antimicrobial activity against various bacteria and fungi (Fadda et al., 2016).
properties
IUPAC Name |
3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJASPJNLSQOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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